![molecular formula C16H14FN3O2S B2511231 2-[2-(5-cyclobutyl-1,3,4-oxadiazol-2-yl)-1H-pyrrol-1-yl]-N-(3-methylphenyl)acetamide CAS No. 946223-28-5](/img/structure/B2511231.png)
2-[2-(5-cyclobutyl-1,3,4-oxadiazol-2-yl)-1H-pyrrol-1-yl]-N-(3-methylphenyl)acetamide
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Description
The compound “2-[2-(5-cyclobutyl-1,3,4-oxadiazol-2-yl)-1H-pyrrol-1-yl]-N-(3-methylphenyl)acetamide” is a complex organic molecule that contains several functional groups, including a cyclobutyl group, an oxadiazole ring, a pyrrole ring, and an acetamide group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds, such as 2-(1,2,4-oxadiazol-5-yl)anilines, have been synthesized via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature .Scientific Research Applications
Anticancer Potential
The thiazolo[3,2-a]pyrimidine scaffold, especially its 2-substituted derivatives, holds immense potential for anticancer drug development . Researchers have demonstrated high antitumor activity associated with these compounds. Their structural similarity to purine makes them attractive for designing molecules that effectively bind to biological targets.
Biological Target Binding
Given the structural resemblance of thiazolo[3,2-a]pyrimidine to purine, researchers can explore its potential as a scaffold for designing molecules that specifically bind to biological targets. This could lead to the development of selective inhibitors or modulators.
properties
IUPAC Name |
N-(3,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-2-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O2S/c1-9-8-23-16-18-10(2)14(15(22)20(9)16)19-13(21)7-11-3-5-12(17)6-4-11/h3-6,8H,7H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTFUSQBJJNPJML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=C(C(=O)N12)NC(=O)CC3=CC=C(C=C3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}-2-(4-fluorophenyl)acetamide |
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